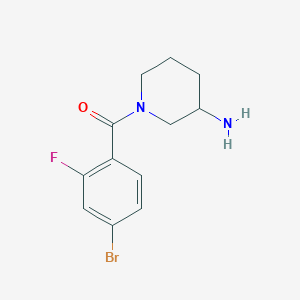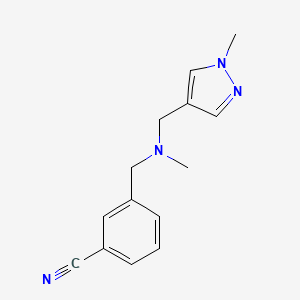
3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole derivative, which is then coupled with a benzonitrile precursor. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile core, often using reagents like sodium hydride or lithium diisopropylamide (LDA)
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzyme activity or modulating receptor functions. The pyrazole moiety can bind to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrazole: A simpler pyrazole derivative used in various chemical reactions.
3-Aminopyrazole: Another pyrazole compound with applications in medicinal chemistry.
5-Amino-3-methyl-1-phenylpyrazole: Known for its use in the synthesis of heterocyclic compounds.
Uniqueness
3-((Methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)methyl)benzonitrile is unique due to its combination of a benzonitrile core with a pyrazole moiety, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C14H16N4 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H16N4/c1-17(10-14-8-16-18(2)11-14)9-13-5-3-4-12(6-13)7-15/h3-6,8,11H,9-10H2,1-2H3 |
Clave InChI |
FCMDFEXVBFGFFF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CN(C)CC2=CC(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


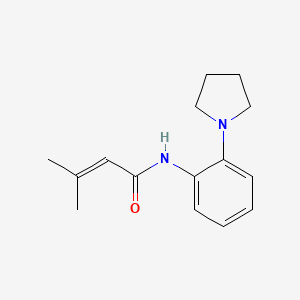
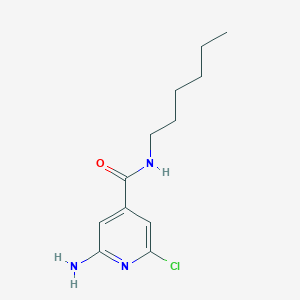

![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
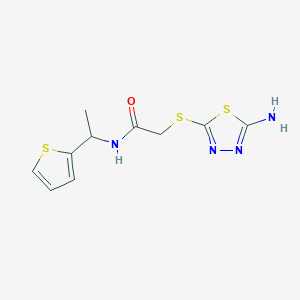

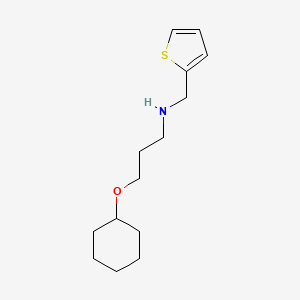
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
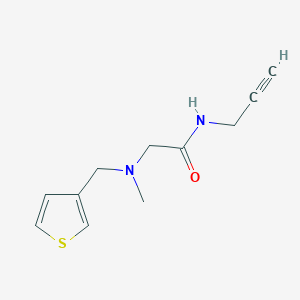
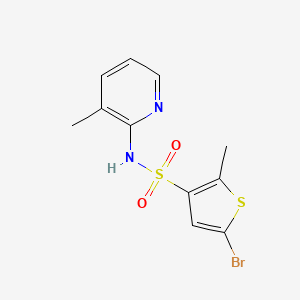
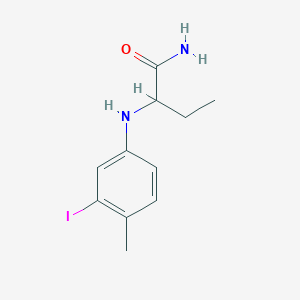
![(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)
